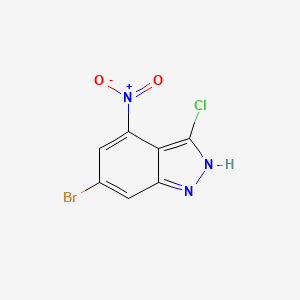

6-Bromo-3-chloro-4-nitro-1H-indazole

Descripción general

Descripción

6-Bromo-3-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

The synthesis of 6-Bromo-3-chloro-4-nitro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production often employs these optimized synthetic routes to ensure high yields and minimal byproducts.

Análisis De Reacciones Químicas

6-Bromo-3-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, which are valuable in drug design.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-3-chloro-4-nitro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines, including human lung adenocarcinoma cells (A549) and others. Studies indicate that it can inhibit cell proliferation with IC50 values as low as 0.64 µM for certain derivatives .

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors involved in cancer progression and inflammation .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its structure allows it to act as an enzyme inhibitor, affecting metabolic pathways crucial for bacterial survival.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly its ability to modulate biochemical pathways involved in inflammatory responses. This suggests potential applications in developing therapeutic agents for inflammatory diseases .

Recent studies have focused on the synthesis and biological evaluation of this compound:

Anticancer Efficacy

A study demonstrated that this compound inhibited cell proliferation across multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Molecular Docking Studies

Computational studies indicated favorable binding interactions between this compound and target proteins involved in cancer signaling pathways, supporting its role as a therapeutic candidate .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiproliferative | 0.64 |

| Derivative A | Antitumor | <0.4 |

| Derivative B | Antimicrobial | - |

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-chloro-4-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparación Con Compuestos Similares

6-Bromo-3-chloro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:

3-Bromo-6-chloro-4-nitro-1H-indazole: Similar in structure but with different substitution patterns, leading to varied biological activities.

4-Bromo-6-chloro-1H-indazole: Lacks the nitro group, which significantly alters its reactivity and applications.

6-Bromo-1H-indazole: A simpler structure with fewer substituents, used in basic research and as a building block in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

6-Bromo-3-chloro-4-nitro-1H-indazole is a notable compound within the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula : C7H4BrClN3O2

Molecular Weight : Approximately 252.48 g/mol

IUPAC Name : this compound

The presence of bromine and chlorine atoms, along with a nitro group, contributes to the compound's unique reactivity and biological profile. The indazole core is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer progression and inflammation. This interaction suggests potential applications in anticancer therapies and anti-inflammatory treatments .

Biological Activities

-

Anticancer Activity :

- Studies indicate that indazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that could be leveraged for therapeutic purposes. For example, it has shown effectiveness against human lung adenocarcinoma cells (A549) and other cancer types .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Chloro-4-nitro-1H-indazole | C7H4ClN3O2 | Lacks bromine substitution; similar nitro group. |

| 3-Bromo-6-chloro-4-nitro-1H-indazole | C7H4BrClN3O2 | Contains bromine instead of chlorine; similar activity profile. |

| 6-Bromo-3-chloro-4-methoxy-1H-indazole | C8H7BrClN2O | Contains a methoxy group; differing biological activities due to additional functional group. |

This table highlights how variations in halogen substitutions can significantly influence the biological properties and mechanisms of action of indazole derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indazole derivatives, including this compound. For instance:

- Anticancer Efficacy : A study demonstrated that this compound inhibited cell proliferation in vitro across multiple cancer cell lines, suggesting its potential as a lead compound for further development .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer signaling pathways, supporting its role as a therapeutic candidate .

Propiedades

IUPAC Name |

6-bromo-3-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEJDFUOMKACKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646307 | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-40-4 | |

| Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.